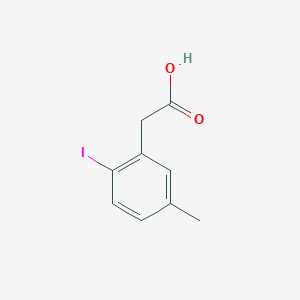
N-(t-Boc)-3-phenyl Isoserine Ethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(t-Boc)-3-phenyl Isoserine Ethyl Ester is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a hydroxy group, a phenyl group, and a tert-butoxycarbonylamino group. These functional groups contribute to its reactivity and versatility in different chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(t-Boc)-3-phenyl Isoserine Ethyl Ester typically involves multiple steps. One common method includes the esterification of 2-hydroxy-3-phenylpropanoic acid with ethanol in the presence of a strong acid catalyst. This is followed by the protection of the amino group using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
N-(t-Boc)-3-phenyl Isoserine Ethyl Ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Trifluoroacetic acid (TFA) in DCM at room temperature.
Major Products Formed
Oxidation: 2-oxo-3-phenylpropanoate derivatives.
Reduction: 2-hydroxy-3-phenylpropanol derivatives.
Substitution: 2-hydroxy-3-phenylpropanoate with a free amine group.
Applications De Recherche Scientifique
N-(t-Boc)-3-phenyl Isoserine Ethyl Ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its structural similarity to natural substrates.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of N-(t-Boc)-3-phenyl Isoserine Ethyl Ester involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the phenyl group can engage in π-π interactions with aromatic residues. The tert-butoxycarbonylamino group can be cleaved to release the active amine, which can then participate in further biochemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate: Similar structure but lacks the phenyl group.
Ethyl 2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]acetate: Contains additional ethoxy groups, making it more hydrophilic.
Uniqueness
N-(t-Boc)-3-phenyl Isoserine Ethyl Ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the phenyl group enhances its ability to interact with aromatic residues in proteins, making it a valuable tool in biochemical research .
Propriétés
Formule moléculaire |
C16H23NO5 |
|---|---|
Poids moléculaire |
309.36 g/mol |
Nom IUPAC |
ethyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate |
InChI |
InChI=1S/C16H23NO5/c1-5-21-14(19)13(18)12(11-9-7-6-8-10-11)17-15(20)22-16(2,3)4/h6-10,12-13,18H,5H2,1-4H3,(H,17,20) |
Clé InChI |
XOGCYMFNVKHELE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(C1=CC=CC=C1)NC(=O)OC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-(Pyridin-3-yl)-4-(4-fluorobenzylamino)-6-ethyl-thieno-[2,3-d]-pyrimidine](/img/structure/B8468770.png)


![1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,1-[(4-fluorophenyl)methyl]-3-[[(tetrahydro-2h-pyran-4-yl)oxy]methyl]-](/img/structure/B8468791.png)



